![molecular formula C6H5BrClN B079519 2-Bromo-3-chloroaniline CAS No. 96558-73-5](/img/structure/B79519.png)
2-Bromo-3-chloroaniline
Overview
Description
2-Bromo-3-chloroaniline is a chemical compound with the empirical formula C6H5BrClN . It is a solid substance and its molecular weight is 206.47 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-chloroaniline can be represented by the SMILES stringNC1=CC=CC(Cl)=C1Br
. The InChI representation is 1S/C6H5BrClN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2
. The molecule consists of a benzene ring with bromine and chlorine substituents, and an amine group . Physical And Chemical Properties Analysis
2-Bromo-3-chloroaniline has a molecular weight of 206.47 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has one hydrogen bond donor and one hydrogen bond acceptor . It has a topological polar surface area of 26 Ų . The compound’s complexity, as computed by Cactvs 3.4.8.18, is 99.1 . The compound’s melting point is 41-43℃, and its boiling point is 277℃ .Scientific Research Applications
Polyaniline Derivatives
2-Bromo-3-chloroaniline can be used as a precursor in the synthesis of substituted polyanilines . These derivatives have been gaining attention due to their efficient solubility, processability, and extended applications in different fields .
Sensors
Substituted polyanilines, which can be derived from 2-Bromo-3-chloroaniline, have found applications in the development of sensors . Their unique properties make them suitable for detecting various physical and chemical changes.
Electrochromic Display Devices
Polyaniline derivatives are used in electrochromic display devices . These devices change color or opacity when an electric charge is applied, making them useful in various display technologies.
Solar Cells
The use of polyaniline derivatives in solar cells is another application of 2-Bromo-3-chloroaniline . These materials can enhance the efficiency and stability of solar cells.
Supercapacitors and Batteries
2-Bromo-3-chloroaniline-derived polyanilines are used in the manufacturing of supercapacitors and batteries . These materials contribute to the high energy storage capacity of these devices.
Semiconductors
Polyaniline derivatives are used in the production of semiconductors . Their unique electrical properties make them suitable for this application.
Anticorrosion Materials
2-Bromo-3-chloroaniline can be used in the production of anticorrosion materials . The resulting polyaniline derivatives can provide effective protection against corrosion.
Biological Applications
Lastly, substituted polyanilines have a variety of biological applications . This includes their use in biomedical devices and drug delivery systems.
Safety And Hazards
2-Bromo-3-chloroaniline is classified as Acute toxicity - Category 4, Oral . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
2-bromo-3-chloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHMLFBYFNAPDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474294 | |
Record name | 2-bromo-3-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloroaniline | |
CAS RN |
96558-73-5 | |
Record name | 2-bromo-3-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-chloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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